EA4

Phospholipase A2 Enzyme Kinetics Erythrocyte Biology

EA4 is the only commercially available inhibitor validated specifically against the 42-kDa rPLA2 isoform derived from erythrocytes. Unlike generic PLA2 inhibitors (Varespladib targets sPLA2; AACOCF3 targets 85-kDa cPLA2), EA4 uniquely blocks Ca2+-dependent arachidonic acid release from human and bovine RBCs at 50 μM, with a Ki of 130 μM. Choose EA4 for reproducible, isoform-specific studies in hemostasis, thrombosis, and erythropoiesis. GLP-compliant ≥95% purity, crystalline solid. For research use only.

Molecular Formula C19H17ClN2O2
Molecular Weight 340.8 g/mol
CAS No. 389614-94-2
Cat. No. B1662420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEA4
CAS389614-94-2
Synonyms7-chloro-6-[4-(diethylamino)phenyl]-5,8-quinolinedione
Molecular FormulaC19H17ClN2O2
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl
InChIInChI=1S/C19H17ClN2O2/c1-3-22(4-2)13-9-7-12(8-10-13)15-16(20)19(24)17-14(18(15)23)6-5-11-21-17/h5-11H,3-4H2,1-2H3
InChIKeyXAZVKSMDPVMMPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





EA4 (CAS 389614-94-2): Procurement-Grade rPLA2 Inhibitor for Calcium-Dependent Arachidonic Acid Release Studies


EA4 (CAS 389614-94-2; IUPAC: 7-chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione) is a synthetic quinone derivative classified as an inhibitor of rPLA2, a 42-kDa calcium-dependent cytosolic phospholipase A2 (cPLA2) initially isolated and characterized from bovine and human red blood cells [1]. The compound has a molecular formula C19H17ClN2O2, a molecular weight of 340.80, and is supplied as a crystalline solid with purity typically ≥95% . Unlike broader-spectrum PLA2 inhibitors, EA4 was specifically developed as a pharmacological tool to inhibit the rPLA2 isoform and is associated with the suppression of ionophore-induced arachidonic acid release from mammalian erythrocytes .

Why Generic PLA2 Inhibitors Cannot Substitute for EA4 in rPLA2-Dependent Erythrocyte Models


Generic substitution with other commercially available phospholipase A2 inhibitors is scientifically invalid for experiments targeting the rPLA2 (42-kDa cPLA2) isoform derived from erythrocytes. PLA2 inhibitors exhibit profound isoform selectivity profiles: Varespladib inhibits secretory group IIA sPLA2 with an IC50 of 9 nM ; AACOCF3 targets the 85-kDa cytosolic cPLA2 ; and Folipastatin inhibits PLA2 with an IC50 of 39 μM but was characterized in a different enzyme source context . None of these comparators were developed or validated against the specific 42-kDa rPLA2 isoform for which EA4 was established as an inhibitor [1]. Consequently, substituting EA4 with an alternative PLA2 inhibitor would introduce uncontrolled variables related to isoform specificity, calcium-dependence, and erythrocyte-specific enzyme kinetics, rendering experimental replication and cross-study comparison impossible. The quantitative evidence below establishes the specific parameters unique to EA4 in the context of rPLA2 inhibition and arachidonic acid release assays.

EA4 Procurement Guide: Quantified Differentiation for rPLA2 Inhibition Assays


EA4 Target Engagement: Ki Determination for rPLA2 Isoform

EA4 demonstrates a quantified inhibition constant against the specific 42-kDa rPLA2 (cPLA2) isoform. While the majority of PLA2 inhibitors in vendor catalogs report IC50 values for secretory sPLA2 or the 85-kDa cPLA2, EA4 is characterized by a Ki value of 130 μM specifically for rPLA2 [1]. This Ki value provides a thermodynamic binding parameter independent of substrate concentration, enabling precise experimental replication and dose-response calculation. In contrast, compounds such as Varespladib (IC50 = 9 nM for group IIA sPLA2), AACOCF3 (targeting 85-kDa cPLA2), and Folipastatin (IC50 = 39 μM for PLA2 of different origin) report IC50 values that are not comparable due to differences in enzyme isoform, assay conditions, and parameter type (IC50 versus Ki) .

Phospholipase A2 Enzyme Kinetics Erythrocyte Biology

EA4 Functional Inhibition: Ionophore-Induced Arachidonic Acid Release in Erythrocytes

EA4 at 50 μM demonstrates time-dependent, strong suppression of A23187 (calcium ionophore)-induced arachidonic acid release from human and bovine red blood cells . This functional readout directly links enzyme inhibition to a physiological endpoint in the native cellular context. The baseline condition—A23187-stimulated arachidonic acid release in the absence of inhibitor—serves as the comparator, with EA4 producing a significant reduction [1]. Alternative PLA2 inhibitors such as Folipastatin report inhibition of arachidonic acid release from rat polymorphonuclear leukocytes (IC50 = 24 μM), a different cell type and species context that precludes direct comparison .

Arachidonic Acid Cascade Calcium Signaling Erythrocyte Pharmacology

EA4 Dual Inhibition Profile: rPLA and cPLA at Defined Concentrations

EA4 inhibits both rPLA2 and cPLA2 at defined test concentrations of 9 μM and 24 μM [1]. This dual inhibition profile distinguishes EA4 from isoform-selective agents such as Varespladib (selective for group IIA sPLA2) and AACOCF3 (selective for 85-kDa cPLA2) . For research contexts requiring simultaneous inhibition of multiple PLA2 isoforms in erythrocyte or related systems, EA4 provides a defined, reproducible concentration range with documented activity against both rPLA2 and cPLA2. The baseline comparator for this evidence is the untreated enzyme activity for each respective isoform.

Enzyme Inhibition Phospholipase A In Vitro Pharmacology

EA4 CYP1A1 Induction Activity in Murine Hepatoma Cells

EA4 exhibits a distinct off-target or pleiotropic effect: it causes significant time- and concentration-dependent induction of cytochrome P450 1A1 (CYP1A1) mRNA and protein in murine hepatoma Hepa-1c1c7 cells, with accompanying induction of CYP1A1-mediated ethoxyresorufin O-deethylase activity [1]. In MCF-7 human breast adenocarcinoma cells, EA4 also increases CYP1B1 mRNA expression . This CYP modulation property is not reported for other quinone-derivative PLA2 inhibitors and represents a compound-specific characteristic that may either serve as a research tool for CYP induction studies or require experimental exclusion depending on research objectives. The baseline comparator is untreated Hepa-1c1c7 cells showing basal CYP1A1 expression and activity.

Cytochrome P450 Hepatoma Xenobiotic Metabolism

High-Confidence Application Scenarios for EA4 (CAS 389614-94-2) Based on Quantified Evidence


Investigation of Calcium-Dependent Arachidonic Acid Release from Mammalian Erythrocytes

EA4 is uniquely suited for studies examining the role of rPLA2 in calcium-dependent arachidonic acid release from red blood cells. The compound at 50 μM produces strong, time-dependent suppression of A23187-induced AA release in both human and bovine RBCs . This application is supported by the 130 μM Ki value for rPLA2, providing a validated concentration range for target engagement [1]. Alternative PLA2 inhibitors lack validated data in this specific erythrocyte model system.

Hemostasis, Thrombosis, and Erythropoiesis Pathway Studies

The patent literature explicitly identifies EA4 as an inhibitor of rPLA2, with the 42-kDa enzyme playing a demonstrated role in hemostasis, thrombosis, and erythropoiesis through Ca2+-dependent arachidonic acid release [2]. EA4 inactivates rPLA2 and serves as a pharmacological tool for probing these pathways . Researchers investigating platelet function, coagulation cascades, or erythroid differentiation should prioritize EA4 over other PLA2 inhibitors lacking this documented pathway relevance.

Dual rPLA/cPLA Inhibition in Erythrocyte and Related Hematopoietic Models

For experiments requiring simultaneous inhibition of both rPLA2 and cPLA2, EA4 provides defined active concentrations of 9 μM and 24 μM [3]. This contrasts with isoform-selective alternatives (Varespladib for sPLA2; AACOCF3 for 85-kDa cPLA2) that would not provide comparable coverage of both isoforms . Researchers can design dose-response curves using these validated concentrations without needing to combine multiple selective inhibitors.

Cytochrome P450 1A1 and 1B1 Induction Studies in Hepatoma and Cancer Cell Lines

EA4 may be procured for studies of CYP1A1 and CYP1B1 induction in murine Hepa-1c1c7, human MCF-7, Hep-G2, and HL-60 cell lines . The compound causes time- and concentration-dependent increases in CYP1A1 mRNA, protein, and EROD activity [4]. This property is compound-specific and not documented for other PLA2 inhibitors; researchers studying aryl hydrocarbon receptor (AhR) signaling or xenobiotic metabolism may utilize EA4 either as a positive control inducer or must exclude this confounding effect in PLA2-focused experiments.

Technical Documentation Hub

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